molecular formula C20H24N6O3 B2919863 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1251584-18-5

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2919863
CAS RN: 1251584-18-5
M. Wt: 396.451
InChI Key: CDMMBDPXKYQGBH-UHFFFAOYSA-N
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Description

The compound “2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are known for their potential as c-Met kinase inhibitors . They have been evaluated against various cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups including a morpholino group, a triazolo[4,3-a]pyrazine ring, and a phenylpropyl group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazolo[4,3-a]pyrazine ring, in particular, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as solubility, stability, and reactivity could be influenced by the presence of the various functional groups within the molecule .

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Compounds structurally related to 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide have shown potential in anticancer and antimicrobial activities. For instance, a study by Riyadh, Kheder, and Asiry (2013) reports the synthesis of triazole, triazolotriazine, and pyrazolotriazine derivatives with antipyrin-4-yl or antipyrin-4-ylcarboxamide moieties, which possess anticancer and antimicrobial properties (Riyadh, Kheder, & Asiry, 2013).

Synthesis and Chemical Properties

  • A novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines has been developed, involving an intramolecular condensation reaction. This method is noted for its simplicity and good yields, as described by Lee et al. (1989) (Lee et al., 1989).

Pharmaceutical and Medicinal Applications

  • Compounds similar to this compound have been synthesized and evaluated for their pharmaceutical and medicinal applications. Sitapara, Pandya, and Pashavan (2022) discuss the synthesis of aryl or heteroaryl compounds, including 1H-1,2,3-triazol-1-yl-N-(4-phenylpyrimidin-2-yl)acetamide derivatives, which have a wide range of chemotherapeutic values (Sitapara, Pandya, & Pashavan, 2022).

Insecticidal Assessment

  • Related compounds have been examined for their potential as insecticidal agents. Fadda et al. (2017) report on the synthesis of various heterocycles, including pyrazolotriazine and triazolotriazine derivatives, which were tested for insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Molecular Probes

  • Pyrazolotriazolopyrimidin-5-amine derivatives, which are structurally similar, have been used as molecular probes for receptors. Kumar et al. (2011) extended ether-linked chain substituents to create potent and selective antagonists for specific receptors, demonstrating their utility in pharmacological studies (Kumar et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As a potential c-Met kinase inhibitor, it could have significant biological activity and therefore should be handled with appropriate caution .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a c-Met kinase inhibitor, as well as investigation of its other possible biological activities . Additionally, modifications to its structure could be explored to improve its properties or to discover new activities .

properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-17(21-8-4-7-16-5-2-1-3-6-16)15-26-20(28)25-10-9-22-18(19(25)23-26)24-11-13-29-14-12-24/h1-3,5-6,9-10H,4,7-8,11-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMMBDPXKYQGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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